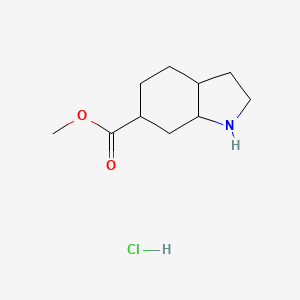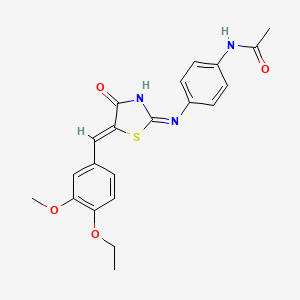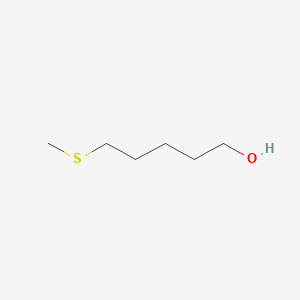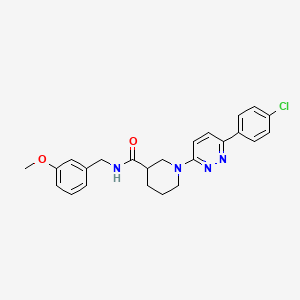
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It has been studied for its potential use in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile involves the inhibition of certain kinases, such as JAK2 and FLT3. This inhibition results in the suppression of the signaling pathways that are involved in the development of cancer and inflammatory diseases. The compound has been found to be highly selective towards these kinases, which makes it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile has been found to exhibit potent inhibitory activity against JAK2 and FLT3 kinases. This inhibition results in the suppression of the signaling pathways that are involved in the development of cancer and inflammatory diseases. The compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of targeted therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile in lab experiments include its potent inhibitory activity against JAK2 and FLT3 kinases, its selectivity towards these kinases, and its low toxicity towards normal cells. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for the study of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile. One direction is the development of targeted therapies for cancer and inflammatory diseases based on the compound's potent inhibitory activity against JAK2 and FLT3 kinases. Another direction is the optimization of the synthesis method to improve the yield and reduce the cost of the compound. Additionally, the compound could be further studied for its potential use in other scientific research applications, such as the development of new drugs and materials.
Métodos De Síntesis
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile involves the reaction of 3-bromoaniline, 2-aminothiazole, and 2,6-dimethylphenylacetonitrile in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The yield of the reaction is generally high, and the compound can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile has been studied for its potential use in scientific research applications. It has been found to exhibit potent inhibitory activity against certain kinases, such as JAK2 and FLT3, which are involved in the development of cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,6-dimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-13-5-3-6-14(2)19(13)23-11-16(10-22)20-24-18(12-25-20)15-7-4-8-17(21)9-15/h3-9,11-12,23H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAPQFVPSBVSE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2908996.png)
![2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B2908998.png)

![methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2909000.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2909003.png)
![3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2909004.png)

![2-Ethyl-5-((4-isopropylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909009.png)

